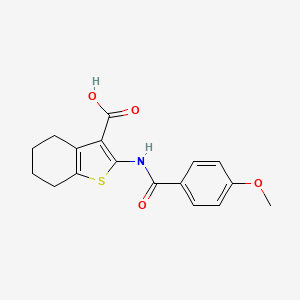

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

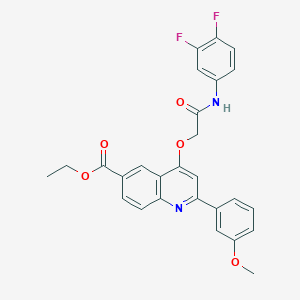

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “2-(4-Methoxybenzamido)benzoic acid”, the InChI code is1S/C15H13NO4/c1-20-11-8-6-10 (7-9-11)14 (17)16-13-5-3-2-4-12 (13)15 (18)19/h2-9H,1H3, (H,16,17) (H,18,19) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, solubility, melting point, boiling point, and other characteristics. For “2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid”, the molecular weight is 332.37. For related compounds like “4-methoxybenzoic acid”, the melting point is 182-185 °C .Scientific Research Applications

Synthesis and Characterization

- Synthesis of related compounds, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, involves chemoselective methods using reducing agents like Et3SiH/I2, and the compound is characterized through methods like IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Biological Activities

- Thiophene-3-carboxamide derivatives, including similar compounds, demonstrate antibacterial and antifungal activities. These derivatives show notable molecular interactions and conformations, which are key in their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

GPR35 Receptor Agonism

- Compounds structurally similar to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been identified as potent and selective agonists for the GPR35 receptor, a G protein-coupled receptor. These compounds have applications in understanding the receptor's physiological and pathophysiological roles (Thimm, Funke, Meyer, & Müller, 2013).

Liquid Crystalline Properties

- Studies on compounds like 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, which is structurally related, have shown interesting liquid crystalline properties. These compounds can form various mesophases like SmA and SmCA*, which are significant in materials science and optoelectronics (Košata, Svoboda, Novotná, & Glogarová, 2004).

Antimicrobial Activity

- Pyridine derivatives, including those with benzothiophene structures, have been synthesized and shown to possess antimicrobial properties. These compounds are significant in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Design for Pharmacology

- Azomethine derivatives of similar compounds, like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their cytostatic, antitubercular, and anti-inflammatory properties. These studies are crucial for the molecular design in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain matrix metalloproteinases , which are involved in the degradation of extracellular matrix components and play a crucial role in numerous biological processes.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its targets (potentially matrix metalloproteinases) and inhibit their activity . This inhibition could result in the prevention of extracellular matrix degradation, thereby affecting various biological processes.

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Based on the potential inhibition of matrix metalloproteinases, it can be inferred that the compound might limit extracellular matrix degradation and potentially affect disease progression in conditions such as osteoarthritis .

properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-22-11-8-6-10(7-9-11)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)23-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXADHJEWCJTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)